molecular formula C46H37ClNiP2- B15088502 chloronickel;1H-naphthalen-1-ide;triphenylphosphane

chloronickel;1H-naphthalen-1-ide;triphenylphosphane

Cat. No.: B15088502
M. Wt: 745.9 g/mol
InChI Key: CJHMBUGCUZUGCT-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloronickel;1H-naphthalen-1-ide;triphenylphosphane typically involves the reaction of nickel(II) chloride with 1-naphthylmagnesium bromide and triphenylphosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

NiCl2+C10H7MgBr+2PPh3Ni(C10H7)(PPh3)2Cl+MgBrCl\text{NiCl}_2 + \text{C}_{10}\text{H}_7\text{MgBr} + 2\text{PPh}_3 \rightarrow \text{Ni(C}_{10}\text{H}_7)(\text{PPh}_3)_2\text{Cl} + \text{MgBrCl} NiCl2​+C10​H7​MgBr+2PPh3​→Ni(C10​H7​)(PPh3​)2​Cl+MgBrCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Chloronickel;1H-naphthalen-1-ide;triphenylphosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form nickel(III) complexes.

    Reduction: It can be reduced to form nickel(I) species.

    Substitution: Ligand substitution reactions are common, where the triphenylphosphine ligands can be replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions often use phosphines, amines, or other coordinating ligands under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(I) species .

Scientific Research Applications

Chloronickel;1H-naphthalen-1-ide;triphenylphosphane has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism by which chloronickel;1H-naphthalen-1-ide;triphenylphosphane exerts its effects involves coordination to substrates through its nickel center. The nickel atom acts as a Lewis acid, facilitating various catalytic processes. The triphenylphosphine ligands stabilize the nickel center and modulate its reactivity. Molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

  • Chloro(1-naphthyl)bis(triphenylphosphine)palladium(II)
  • Chloro(1-naphthyl)bis(triphenylphosphine)platinum(II)
  • Chloro(1-naphthyl)bis(triphenylphosphine)rhodium(II)

Uniqueness

Chloronickel;1H-naphthalen-1-ide;triphenylphosphane is unique due to its specific coordination environment and reactivity profile. Compared to its palladium, platinum, and rhodium analogs, the nickel compound offers distinct advantages in terms of cost and availability, making it a valuable catalyst in various applications .

Properties

Molecular Formula

C46H37ClNiP2-

Molecular Weight

745.9 g/mol

IUPAC Name

chloronickel;1H-naphthalen-1-ide;triphenylphosphane

InChI

InChI=1S/2C18H15P.C10H7.ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-10-8-4-3-7-9(10)5-1;;/h2*1-15H;1-7H;1H;/q;;-1;;+1/p-1

InChI Key

CJHMBUGCUZUGCT-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C2[C-]=CC=CC2=C1.Cl[Ni]

Origin of Product

United States

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